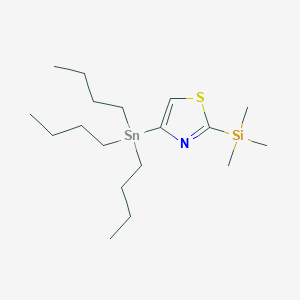
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(Tributylstannyl)-2-(trimethylsilyl)thiazole" is not directly mentioned in the provided papers, but related compounds and functional groups are discussed. For instance, the use of trimethylsilyl and tributylstannyl groups in organic synthesis is highlighted in several studies. These groups are often used in the synthesis of various organic compounds due to their ability to protect reactive sites or to serve as handles for subsequent chemical transformations .
Synthesis Analysis
The synthesis of compounds containing trimethylsilyl and tributylstannyl groups typically involves the use of tributyltin hydride under free-radical conditions, as seen in the preparation of 4-tributylstannylbut-2-enyl(tributyl)stannanes . Additionally, the synthesis of 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be achieved through multiple routes, including 1,3-dipolar cycloaddition and modification of dibromothiophene . These methods demonstrate the versatility of trimethylsilyl and tributylstannyl groups in constructing complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds containing trimethylsilyl groups can exhibit interesting motifs, such as the S···N contacts found in the solid-state structure of 4,7-bis((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazole . These structural features can be significant in the design of materials for electronic devices. The molecular structures of stannylated compounds are not discussed in detail in the provided papers, but it is known that stannyl groups can influence the overall geometry and reactivity of organic molecules.
Chemical Reactions Analysis
Chemical reactions involving trimethylsilyl and tributylstannyl groups are diverse. For example, the addition of (4-trimethylsilylbut-2-ynyl)tributylstannane to aldehydes leads to the formation of trimethylsilylmethylallenyl alcohols with high enantioselectivity . The stannylated compounds can also participate in the Stille reaction, a palladium-catalyzed cross-coupling reaction, to form various aryl- and heteroaryl-substituted products . These reactions are crucial for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole are not directly reported in the provided papers. However, the properties of related compounds suggest that the presence of trimethylsilyl and tributylstannyl groups can significantly affect the stability, solubility, and reactivity of the molecule. For instance, the trimethylsilyl group is known for its ability to increase the volatility of compounds, which can be advantageous in purification processes . The tributylstannyl group, on the other hand, can enhance the nucleophilicity of adjacent functional groups, facilitating various chemical transformations .
Scientific Research Applications
Reactions with Trifluoromethylsulfenyl Chloride and Trifluoromethylthiocopper
The compound reacts with trifluoromethylsulfenyl chloride to produce 2-(trifluoromethylthio)thiazole and a ring contraction product of the azirine-type. The mechanism and mass spectral characterization of these products are significant for understanding the chemical behavior of this compound (Munavalli et al., 2002).
Use in Stereospecific Synthesis and Cross-Coupling Reactions
This compound is integral in the stereospecific synthesis of functional alkenylsilanes. It demonstrates potential through cross-coupling and reverse cross-coupling reactions, expanding the possibilities in synthetic chemistry (Lunot et al., 2000).
Carbohydrate Homologation and Synthesis of Rare Sugars
It plays a role in the one-carbon homologation method of protected monosaccharides, allowing for the synthesis of rare hexoses from l-xylose. This application is particularly valuable in the field of carbohydrate chemistry (Dondoni et al., 1997).
Aldehyde-Promoted Addition Reactions
The compound reacts with ketones in the presence of aldehydes, leading to branched-chain monosaccharides. This reaction opens new pathways for the synthesis of complex sugar structures (Carcano & Vasella, 1998).
Synthesis of Thiophene 1,1-dioxides
It is used in the preparation of thiophene 1,1-dioxides, where its ability to undergo Stille cross-coupling reactions is harnessed. This is crucial for tuning the optoelectronic properties of thiophene derivatives (Tsai et al., 2013).
Stereochemistry in Amino Sugar Synthesis
The addition of this compound to α-amino aldehydes shows distinct stereochemical outcomes, useful in the synthesis of amino sugars and sphingosines. This aspect is vital in the field of organic synthesis (Dondoni et al., 1990).
Safety And Hazards
Future Directions
Thiazoles have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . There is plenty of room for improvement and broadening of the material scope . Given their cost effectiveness, ease of synthesis and now a structure–photophysics correlation, thiazole-based materials present a compelling case for adoption in solid-state photonic and fluorescence-based optical devices .
properties
IUPAC Name |
trimethyl-(4-tributylstannyl-1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h5H,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGESKFUIMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NSSiSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624678 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole | |
CAS RN |
252562-80-4 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





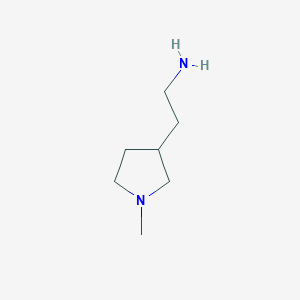

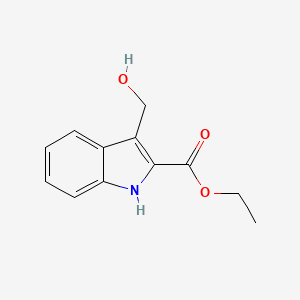

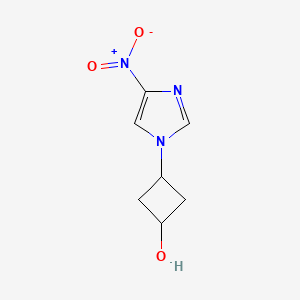


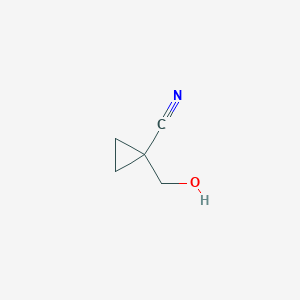
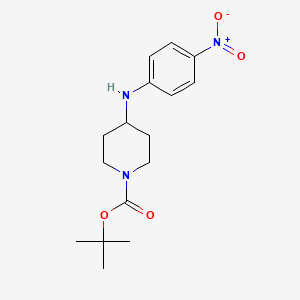
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)